N-(2,5-dimethoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide
Description
N-(2,5-Dimethoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and aromatic rings with methoxy and fluorine substituents
Properties
Molecular Formula |
C21H25FN2O5S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25FN2O5S/c1-28-18-9-10-20(29-2)19(12-18)23-21(25)16-4-3-11-24(13-16)30(26,27)14-15-5-7-17(22)8-6-15/h5-10,12,16H,3-4,11,13-14H2,1-2H3,(H,23,25) |
InChI Key |
KGBYITPJXOOZIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using an amine and a carboxylic acid derivative.
Methanesulfonylation: The methanesulfonyl group is added through a sulfonylation reaction, typically using methanesulfonyl chloride and a base.
Aromatic Substitution: The aromatic rings are functionalized with methoxy and fluorine groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group may play a role in binding to active sites, while the aromatic rings and piperidine moiety contribute to the overall binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethoxyphenyl)-1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carboxamide
- N-(2,5-Dimethoxyphenyl)-1-[(4-bromophenyl)methanesulfonyl]piperidine-3-carboxamide
Uniqueness
N-(2,5-Dimethoxyphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
